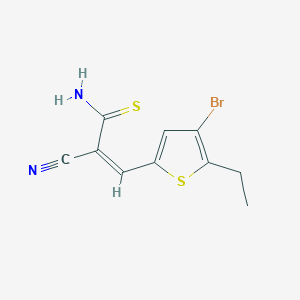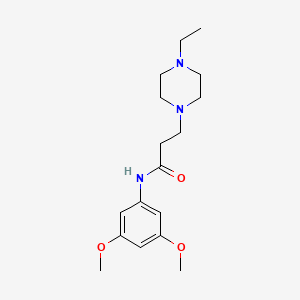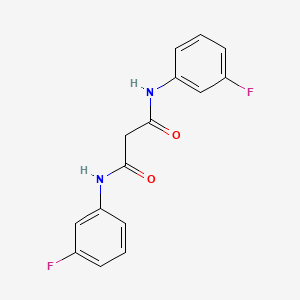![molecular formula C11H9ClN2O3S2 B5581360 4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H9ClN2O3S2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.9743122 g/mol and the complexity rating of the compound is 438. The solubility of this chemical has been described as >47.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to "4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" involve complex chemical reactions. For instance, Bhattacharjee et al. (2011) detailed the synthesis of compounds starting with Gewald reaction conditions to produce 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide. These compounds were further reacted with substituted aryl aldehydes to yield new Schiff bases, which were characterized by IR, 1H NMR, and Mass spectral data (Bhattacharjee, Saravanan, & Mohan, 2011). Similar synthetic pathways are explored to produce polymeric materials with unique properties, such as aromatic poly(sulfone sulfide amide imide)s by Mehdipour‐Ataei and Hatami (2007), showcasing their solubility and thermal stability (Mehdipour‐Ataei & Hatami, 2007).
Anticancer Activity
Derivatives of "this compound" have been studied for their potential anticancer activities. Yılmaz et al. (2015) synthesized indapamide derivatives and evaluated them for proapoptotic activity against melanoma cell lines, with one compound showing significant growth inhibition. These compounds were also tested as inhibitors of human carbonic anhydrase isoforms, indicating their therapeutic potential (Yılmaz et al., 2015).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral properties of compounds related to "this compound" has been conducted. Arora et al. (2013) synthesized thiophene derivatives and screened them for antimicrobial activity, indicating their potential use in treating infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives exhibiting anti-tobacco mosaic virus activity, suggesting their application in agricultural biotechnology (Chen et al., 2010).
Safety and Hazards
The safety and hazards associated with “4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAEEANHROVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)


![2-[[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzonitrile](/img/structure/B5581308.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
![6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5581362.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)
![N-benzyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5581376.png)
